molecular formula C20H24N2O2 B14372323 N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide CAS No. 93700-05-1

N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide

Cat. No.: B14372323
CAS No.: 93700-05-1
M. Wt: 324.4 g/mol
InChI Key: XCSNRQLXWWDEJH-UHFFFAOYSA-N
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Description

N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of a dimethylbutan-2-yl group and a phenyl group attached to a benzene-1,2-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide typically involves the reaction of 3,3-dimethylbutan-2-amine with phthalic anhydride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-methylbenzene-1,2-dicarboxamide
  • N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-ethylbenzene-1,2-dicarboxamide
  • N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-propylbenzene-1,2-dicarboxamide

Uniqueness

N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide is unique due to the presence of the phenyl group, which imparts distinct chemical properties and biological activities compared to its analogs. The phenyl group can enhance the compound’s stability, solubility, and binding affinity to molecular targets .

Properties

CAS No.

93700-05-1

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-N-(3,3-dimethylbutan-2-yl)-1-N-phenylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C20H24N2O2/c1-14(20(2,3)4)21-18(23)16-12-8-9-13-17(16)19(24)22-15-10-6-5-7-11-15/h5-14H,1-4H3,(H,21,23)(H,22,24)

InChI Key

XCSNRQLXWWDEJH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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